molecular formula C12H14ClN3O2 B1458309 2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride CAS No. 1461704-84-6

2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride

Cat. No. B1458309
M. Wt: 267.71 g/mol
InChI Key: UNTYHSGQDYWHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride, also known as phenelzine, is a potent monoamine oxidase inhibitor used in the treatment of certain conditions. Its IUPAC name is 2-phenyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione hydrochloride . The compound has a molecular weight of 267.71 g/mol.


Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride, has been explored in various studies . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The InChI code for 2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is 1S/C12H13N3O2.ClH/c16-11-10-8-13-6-7-14 (10)12 (17)15 (11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 267.71 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Serotonin Receptor Ligands

One of the primary applications of related compounds involves their potential as serotonin receptor ligands. Studies have synthesized new derivatives of quinazolidin-4(3H)-one and 1,2-dihydropyridazine-3,6-dione, including those with 1-aryl-piperazine structures, aiming at evaluating their affinity and selectivity towards serotonin receptors. These compounds have shown significant to moderate affinities for 5-HT(1A) receptors, highlighting their potential for developing new therapeutic agents targeting serotoninergic system dysfunctions, such as depression and anxiety (P. Kowalski et al., 2001; J. Handzlik et al., 2011).

Herbicidal Activity

Another application involves the synthesis of novel herbicidal compounds, where derivatives of piperazine-2,6-diones have been prepared and showed great herbicidal activity. This application demonstrates the compound's utility in agricultural sciences, providing a basis for developing new herbicides (Bin Li et al., 2005).

Antifungal and Antimicrobial Properties

Compounds related to "2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride" have been investigated for their antifungal and antimicrobial properties. For example, a novel potential antifungal compound of the 1,2,4-triazole class has shown poor solubility in buffer solutions and better solubility in alcohols, with significant pharmacologically relevant properties (T. Volkova et al., 2020).

Antidepressant and Anxiolytic Activity

Derivatives have also been designed and synthesized for evaluating their antidepressant and anxiolytic effects. Some compounds have demonstrated potent affinity and selectivity for 5-HT7 receptors, showing significant in vivo antidepressant-like activity. This suggests their potential application in developing treatments for mood disorders (Katarzyna Kucwaj-Brysz et al., 2018).

Synthesis of Bioactive Heteroaryl Compounds

The compound has been involved in the synthesis of bioactive heteroaryl compounds, indicating its versatility in creating a range of bioactive molecules with potential therapeutic applications. These synthesized compounds have been screened for antimicrobial activities against various pathogens, showcasing the compound's role in developing new antimicrobial agents (M. Ibrahim et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-phenyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c16-11-10-8-13-6-7-14(10)12(17)15(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTYHSGQDYWHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C(=O)N(C2=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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